molecular formula C10H10F3NO2 B113031 (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid CAS No. 793663-51-1

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B113031
M. Wt: 233.19 g/mol
InChI Key: WZXBASRNQXYUIP-MRVPVSSYSA-N
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Description

“®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” is a chemical compound with the molecular formula C10H10F3NO2 . It has a molecular weight of 233.19 . The IUPAC name for this compound is (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .


Synthesis Analysis

A highly enantioselective synthesis of ®- and (S)-α-trifluoromethyl propanoic acids has been achieved via asymmetric hydrogenation of 2-trifluoromethylacrylic acid using RuBINAP-Cl2 catalyst followed by salt resolution with threoninol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 . The InChI key is WZXBASRNQXYUIP-MRVPVSSYSA-N .


Physical And Chemical Properties Analysis

“®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” is a solid compound . It has a molecular weight of 233.19 g/mol .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Derivatives: Research has focused on synthesizing various derivatives of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, such as CF3Se-substituted α-amino acid derivatives. These compounds have shown potential as cell growth inhibitors in certain cancer cell lines (Zhou-Zhou Han et al., 2021).

Enzymatic Preparation and Resolution

  • Enzymatic Routes: The compound has been a subject of enzymatic preparation and resolution studies. This includes the exploration of enzymatic routes for synthesizing key intermediates needed for antidiabetic drugs (Yijun Chen et al., 2011).

Material Science and Polymer Chemistry

  • Polybenzoxazine Elaboration: Phloretic acid, a derivative of this compound, has been used in the synthesis of polybenzoxazines, indicating its potential in materials science and polymer chemistry (Acerina Trejo-Machin et al., 2017).

Biocatalysis and Pharmaceutical Applications

  • Biocatalytic Synthesis: The compound has been used in biocatalytic processes to create chiral intermediates for pharmaceutical applications. This includes studies on the biocatalytic synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key material in certain drug syntheses (H. Zhong et al., 1999).

Thermal and Biological Studies

  • Chelation with Rare Earth Metals: There have been studies on the chelation of this compound with rare earth metals, providing insights into its thermal and biological properties, which could have implications in various fields including materials science (S. Ballal, 2020).

Asymmetric Synthesis in Drug Development

  • Synthesis of Antidepressant Intermediates: It has been used in the asymmetric synthesis of intermediates for antidepressant drugs, showcasing its significance in medicinal chemistry (Y. Choi et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261, P280, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .

properties

IUPAC Name

(3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXBASRNQXYUIP-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375874
Record name (3R)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

CAS RN

793663-51-1
Record name (3R)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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